Cas no 2026529-17-7 (Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone)
![Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone structure](https://ja.kuujia.com/scimg/cas/2026529-17-7x500.png)
Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone 化学的及び物理的性質
名前と識別子
-
- imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone
- 2026529-17-7
- EN300-373049
- Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone
-
- インチ: 1S/C8H19N3OS/c1-8(2)10-4-6-11(7-5-10)13(3,9)12/h8-9H,4-7H2,1-3H3
- InChIKey: LPCUNIKRCHGGPF-UHFFFAOYSA-N
- ほほえんだ: S(C)(=N)(N1CCN(C(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 205.12488341g/mol
- どういたいしつりょう: 205.12488341g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.8Ų
Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373049-0.25g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-373049-0.5g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-373049-1.0g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
Enamine | EN300-373049-0.1g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
Enamine | EN300-373049-2.5g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
Enamine | EN300-373049-5.0g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
Enamine | EN300-373049-0.05g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
Enamine | EN300-373049-10.0g |
imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone |
2026529-17-7 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 |
Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanoneに関する追加情報
Professional Introduction to Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone (CAS No. 2026529-17-7)
Compounds with the chemical designation Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone (CAS No. 2026529-17-7) represent a fascinating area of research in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its potential pharmacological applications. The presence of functional groups such as the imino and sulfanone moieties, along with the piperazine ring, suggests a high degree of versatility in its chemical interactions and biological activities.
The< strong> imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone structure is particularly intriguing because it combines elements that are known to modulate various biological pathways. The piperazine moiety, for instance, is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. In particular, derivatives of piperazine have been widely explored for their potential in treating neurological disorders, cardiovascular diseases, and infections.
Recent advancements in the field of drug discovery have highlighted the importance of sulfanone-containing compounds. Sulfanones are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a sulfanone group into a molecule like Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone can significantly enhance its pharmacological profile by contributing to its solubility and bioavailability.
The< strong> 4-(propan-2-yl)piperazin-1-yl substituent adds another layer of complexity to the compound's structure. This group is known to influence the compound's pharmacokinetic properties by affecting its metabolic pathways and distribution within the body. The propan-2-yl chain provides a hydrophobic anchor that can enhance binding affinity to certain biological targets, making this compound a promising candidate for further investigation.
In the context of current research, compounds like Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone are being evaluated for their potential in treating various diseases. For example, studies have shown that sulfanone derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, piperazine-based compounds have been explored for their role in modulating neurotransmitter systems, which could make them useful in treating conditions such as depression and anxiety.
The synthesis and characterization of Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone have been subjects of considerable interest in synthetic chemistry. The development of efficient synthetic routes allows for the production of this compound in sufficient quantities for preclinical studies. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of the compound.
The pharmacological evaluation of Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone has revealed several promising properties. In vitro studies have demonstrated that this compound can interact with various biological targets, including enzymes and receptors involved in pain perception, inflammation, and neurotransmission. These interactions suggest that the compound may have therapeutic potential in conditions where these pathways are dysregulated.
One particularly exciting area of research involves the use of computational methods to predict the biological activity of compounds like Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone. Molecular docking simulations and virtual screening techniques have been employed to identify potential binding sites on biological targets and to predict how the compound might interact with them. These computational approaches can significantly accelerate the drug discovery process by identifying promising candidates for further experimental validation.
The< strong>CAS No. 2026529-17-7 designation provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patents. This standardized nomenclature system ensures that researchers around the world can accurately reference and utilize this compound in their studies.
In conclusion, Imino(methyl)[4-(propan--2--ytl)piperazin--1--ytl]-lambda6--sulfanone (CAS No. 2026529--17--7) is a structurally complex and pharmacologically interesting compound with significant potential for further research. Its unique combination of functional groups makes it a versatile candidate for drug development, particularly in areas such as inflammation control, cancer therapy, and neurological disorders. As research continues to uncover new applications for this compound, it is likely that it will play an important role in future therapeutic strategies.
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